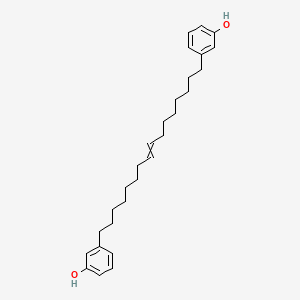
3,3'-(Hexadec-8-ene-1,16-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol is a synthetic organic compound characterized by the presence of two phenol groups connected by a hexadecene chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hexadec-8-ene-1,16-diyl)diphenol typically involves the reaction of phenol with a hexadecene derivative under specific conditions. One common method is the catalytic hydrogenation of a precursor compound, followed by a coupling reaction with phenol. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Hexadec-8-ene-1,16-diyl)diphenol may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
化学反応の分析
Types of Reactions
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced phenol derivatives, and substituted phenol compounds .
科学的研究の応用
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 3,3’-(Hexadec-8-ene-1,16-diyl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but different applications and properties.
Bisphenol S (BPS): Another similar compound used as an alternative to BPA in various applications.
Uniqueness
3,3’-(Hexadec-8-ene-1,16-diyl)diphenol is unique due to its longer hexadecene chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other bisphenols may not be as effective .
特性
CAS番号 |
920751-50-4 |
|---|---|
分子式 |
C28H40O2 |
分子量 |
408.6 g/mol |
IUPAC名 |
3-[16-(3-hydroxyphenyl)hexadec-8-enyl]phenol |
InChI |
InChI=1S/C28H40O2/c29-27-21-15-19-25(23-27)17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18-26-20-16-22-28(30)24-26/h1-2,15-16,19-24,29-30H,3-14,17-18H2 |
InChIキー |
KHGMYBIBQXVCIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)CCCCCCCC=CCCCCCCCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















